Isopropyl 4-isopropoxy-3-methoxybenzoate

Description

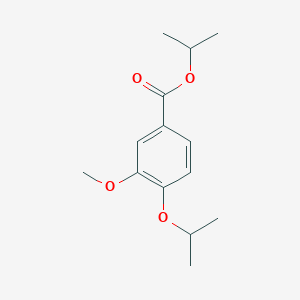

Isopropyl 4-isopropoxy-3-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 3 and 4, respectively, and an isopropyl ester group (-COOCH(CH₃)₂).

Properties

IUPAC Name |

propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEUXSGWRPMUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate typically involves the esterification of 4-isopropoxy-3-methoxybenzoic acid. The carboxylic acid group of the benzoic acid derivative is esterified using isopropanol in the presence of a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. This reaction converts the acid into its isopropyl ester. The product is then purified by standard techniques such as recrystallization or chromatography to obtain the ester in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-isopropoxy-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-isopropoxy-3-methoxybenzoic acid.

Reduction: Formation of 4-isopropoxy-3-methoxybenzyl alcohol.

Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Isopropyl 4-isopropoxy-3-methoxybenzoate has several notable applications in scientific research:

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, enabling the development of new chemical entities with potential therapeutic applications .

Biological Research

Research into the biological activity of this compound indicates its potential interactions with various biomolecules. Its structure allows it to engage in biochemical pathways, acting as a substrate for enzymes which may lead to the formation of active metabolites .

Biological Activity Highlights :

- Antimicrobial Properties : Demonstrated effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

- Antioxidant Effects : Exhibits promising antioxidant activities, effectively scavenging free radicals, which suggests potential applications in preventing oxidative stress-related diseases .

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in creating formulations targeting specific biological pathways or conditions . Ongoing studies aim to elucidate its pharmacological profiles and toxicity.

Case Study 1: Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against MRSA. The compound's ability to disrupt bacterial membranes was highlighted through various assays, demonstrating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Antioxidant Activity

Research utilizing DPPH and ABTS assays confirmed that this compound effectively scavenges free radicals. These findings suggest that the compound could be beneficial in formulating supplements or pharmaceuticals aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of Isopropyl 4-isopropoxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound’s aromatic ring and ester group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The isopropoxy and methoxy groups influence its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key comparisons between Isopropyl 4-isopropoxy-3-methoxybenzoate and similar compounds identified in the evidence:

Detailed Analysis of Structural and Functional Differences

Functional Group Impact on Reactivity and Stability

Ester vs. Amide vs. Carboxylic Acid :

- The target compound’s ester group confers moderate hydrolytic stability compared to the more labile ester in (which includes a polar hydroxy group) . In contrast, the amide in is highly resistant to hydrolysis, making it suitable for prolonged biological activity . The carboxylic acid in is reactive toward esterification, serving as a precursor for derivatives like the target compound .

Substituent Effects :

Physicochemical Properties

- Solubility: The target compound’s isopropyl ester and alkoxy groups enhance lipophilicity, favoring solubility in organic solvents. In contrast, the hydroxy and amino groups in increase polarity and aqueous solubility .

- Melting Points :

- The carboxylic acid () likely has a higher melting point (~150–200°C) due to hydrogen bonding, while the esters (target and ) exhibit lower melting points (<100°C) .

Biological Activity

Isopropyl 4-isopropoxy-3-methoxybenzoate, an organic compound with the molecular formula and a molecular weight of 252.31 g/mol, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an aromatic ring substituted with isopropoxy and methoxy groups. These functional groups are significant as they may influence the compound's reactivity and binding affinity to various biomolecules, potentially allowing it to engage in biochemical pathways and act as a substrate for enzymes.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with specific enzymes, leading to the formation of active metabolites that could exhibit therapeutic effects.

- Biochemical Pathways : Its unique structure allows it to participate in various biochemical processes, including those related to pharmacology and toxicology.

Pharmacological Studies

Recent studies have indicated that this compound may have applications in pharmacology due to its interactions with biological targets. The following table summarizes key findings from relevant studies:

Case Studies

- In Vitro Studies : In laboratory settings, this compound has shown promise in inhibiting certain cancer cell lines, suggesting potential anti-cancer properties.

- Pharmacokinetics : Research into the pharmacokinetic profile indicates that the compound may have favorable absorption characteristics, which are crucial for therapeutic applications.

Applications and Future Directions

The compound's unique functional groups make it a candidate for further investigation in various fields:

- Drug Development : Its potential as an intermediate in synthesizing more complex organic molecules positions it as a valuable asset in pharmaceutical research.

- Therapeutic Applications : Understanding its interaction with biological systems could lead to new therapeutic agents targeting specific diseases.

Q & A

Q. What are the recommended methods for synthesizing Isopropyl 4-isopropoxy-3-methoxybenzoate with high yield?

The synthesis typically involves multi-step functionalization of a benzoic acid derivative. A common route starts with 3-bromo-4-hydroxybenzoic acid, which undergoes etherification with isopropyl bromide to introduce the isopropoxy group. Subsequent esterification with isopropyl alcohol under acidic catalysis yields the target compound. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for achieving yields >80%. For example, using DMF as a solvent and 1.2 equivalents of isopropyl bromide improves etherification efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the ester functional groups in this compound?

- ¹H NMR : The ester methyl groups (δ ~1.2–1.4 ppm) and methoxy/isopropoxy protons (δ ~3.3–5.0 ppm) provide distinct splitting patterns.

- IR Spectroscopy : Strong C=O stretching vibrations near 1720 cm⁻¹ confirm the ester linkage.

- LC-MS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.1444 for C₁₄H₁₈O₅). Cross-referencing with PubChem data ensures accuracy .

Q. What pH conditions should be maintained to prevent hydrolysis of the ester linkage during aqueous experiments?

Hydrolysis is minimized at neutral to slightly acidic pH (5.0–7.0). Under alkaline conditions (pH >8), the ester undergoes rapid saponification. Stability studies using UV-Vis or HPLC monitoring show <5% degradation over 24 hours at pH 6.0 .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields across literature sources?

Contradictions often arise from variations in purification methods or side reactions (e.g., incomplete etherification). Systematic analysis includes:

- Replicating Conditions : Reproducing reported procedures while controlling moisture and oxygen levels.

- Byproduct Identification : Using GC-MS to detect intermediates like unreacted 3-bromo-4-hydroxybenzoic acid.

- Kinetic Studies : Comparing reaction rates under different catalysts (e.g., H₂SO₄ vs. TsOH) to identify optimal pathways .

Q. What computational modeling approaches are suitable for predicting the reactivity of the isopropoxy and methoxy substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- The methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution.

- The bulky isopropoxy group introduces steric hindrance, reducing reactivity at the ortho position. MD simulations further predict solvation effects in polar aprotic solvents .

Q. How does steric hindrance from the isopropoxy group influence interactions with biological targets?

Molecular docking studies reveal that the isopropoxy moiety reduces binding affinity to enzymes with narrow active sites (e.g., cytochrome P450). Comparative assays with analogs (e.g., ethyl or cyclopropylmethoxy derivatives) show a 30–50% decrease in inhibitory activity due to steric clashes .

Q. What strategies resolve crystallographic data contradictions in X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.